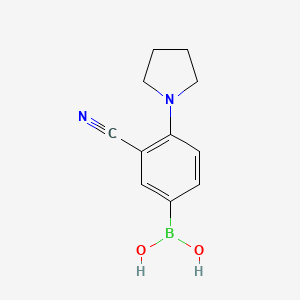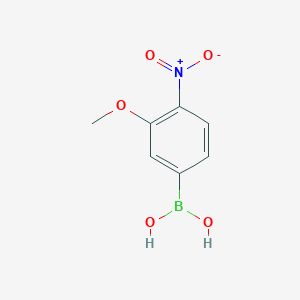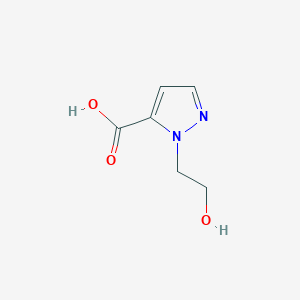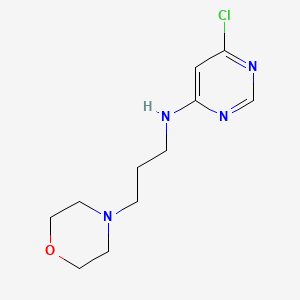
3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine
Descripción general
Descripción
3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a chemical compound with the molecular formula C12H12ClN3O . It is a special chemical provided by BOC Sciences .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine, related compounds have been synthesized through various methods. For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel procedure for synthesizing asymmetrically substituted pyrazines, including compounds like 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine, has been developed. This method starts from para-methoxybenzyl-protected 3,5-dichloro-2(1H)-pyrazinones. The key step involves converting intermediate para-methoxybenzyl-protected thiopyrazinone into a pyrazine, allowing for the introduction of four different substituents on the pyrazine scaffold. Microwave irradiation accelerates various reaction steps in this synthesis process (Mehta et al., 2008).
Antimicrobial and Antifungal Properties
- A series of amides, synthesized from substituted pyrazinecarboxylic acid chlorides and substituted benzylamines, were tested for their antimicrobial properties. One compound, closely related to 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine, exhibited significant antimycobacterial activity against various strains of Mycobacterium tuberculosis. Another compound showed notable antifungal activity against specific fungal strains (Servusová et al., 2012).
Molecular Structure Studies
- The molecular structure of compounds like 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine has been analyzed. For instance, a study on a related molecule examined its crystal packing, which is stabilized by intramolecular N-H...O hydrogen bonding and intermolecular N-H...F hydrogen bonding. Such studies help understand the physical and chemical properties of these compounds (Butcher et al., 2007).
Synthesis of Novel Derivatives
- An efficient one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a compound related to 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine, has been reported. This approach is notable for its operational simplicity, short reaction time, and the avoidance of isolating and purifying intermediate compounds (Becerra et al., 2021).
Mecanismo De Acción
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring like our compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.
Biochemical Pathways
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that pyrrolopyrazine derivatives have exhibited various biological activities . These activities could potentially be the result of the compound’s action.
Propiedades
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQIIGVQCKLGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)
![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)





